N-(3-cyclohexylcyclobutyl)pyridazine-3-carboxamide
Description
N-(3-cyclohexylcyclobutyl)pyridazine-3-carboxamide is a compound that features a pyridazine ring, which is known for its unique physicochemical properties. Pyridazine rings are characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity, making them attractive for drug design and molecular recognition
Properties
IUPAC Name |
N-(3-cyclohexylcyclobutyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(14-7-4-8-16-18-14)17-13-9-12(10-13)11-5-2-1-3-6-11/h4,7-8,11-13H,1-3,5-6,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIRNOTVGUKOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(C2)NC(=O)C3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-cyclohexylcyclobutyl)pyridazine-3-carboxamide typically involves the formation of the pyridazine ring followed by the introduction of the cyclohexylcyclobutyl group. Common synthetic routes include the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Detailed synthetic routes and reaction conditions for similar pyridazine derivatives have been reported in the literature .
Chemical Reactions Analysis
N-(3-cyclohexylcyclobutyl)pyridazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. Pyridazine derivatives are known to exhibit diverse reactivity due to the presence of the nitrogen atoms in the ring .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: Pyridazine derivatives have been explored for their potential as therapeutic agents in various diseases, including cancer and autoimmune disorders
Mechanism of Action
The mechanism of action of N-(3-cyclohexylcyclobutyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. Pyridazine derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific structure of the compound and its derivatives. For example, some pyridazine derivatives have been shown to inhibit tyrosine kinase 2 (TYK2), a key enzyme in inflammatory pathways .
Comparison with Similar Compounds
N-(3-cyclohexylcyclobutyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as minaprine, relugolix, and deucravacitinib. These compounds share the pyridazine core but differ in their substituents and specific applications. Minaprine is an atypical antidepressant, relugolix is a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib is a tyrosine kinase 2 inhibitor . The unique cyclohexylcyclobutyl group in this compound may confer distinct properties and applications compared to these similar compounds.
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